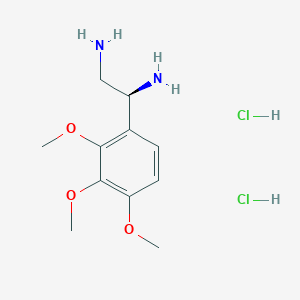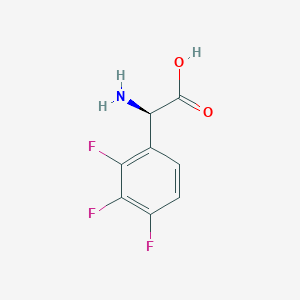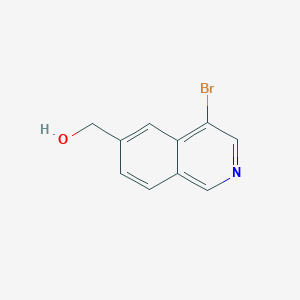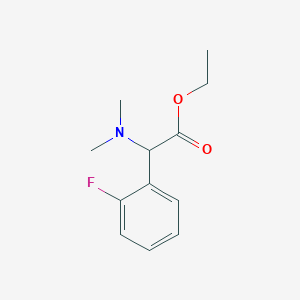
(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride: is a chemical compound with the molecular formula C11H18N2O3·2HCl This compound is characterized by the presence of a trimethoxyphenyl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and ethylenediamine.
Condensation Reaction: The 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with ethylenediamine in the presence of a suitable catalyst to form the intermediate product.
Reduction: The intermediate product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the desired (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, especially at the aromatic ring, resulting in the formation of reduced phenyl derivatives.
Substitution: The trimethoxyphenyl group can participate in substitution reactions, where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products:
Oxidation: Formation of imines or quinones.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The trimethoxyphenyl group plays a crucial role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters: These compounds share a similar trimethoxyphenyl group but differ in their ester linkage.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have a different core structure but exhibit similar chemical reactivity.
Uniqueness: The uniqueness of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride lies in its specific combination of the trimethoxyphenyl group and the ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H20Cl2N2O3 |
|---|---|
Molekulargewicht |
299.19 g/mol |
IUPAC-Name |
(1S)-1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m1../s1 |
InChI-Schlüssel |
HNXJVBVMHNRFKB-YCBDHFTFSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)[C@@H](CN)N)OC)OC.Cl.Cl |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(CN)N)OC)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)thian-2-yl]oxyoxane-3,4,5-triol](/img/structure/B13041571.png)
![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13041578.png)
![3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one](/img/structure/B13041584.png)




![7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13041609.png)
![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-A]pyridin-9(6H)-one](/img/structure/B13041611.png)


![Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate](/img/structure/B13041651.png)
